molecular formula C20H23N3O7S B5027234 1,3-DIMETHYL 5-[3-AMINO-4-(MORPHOLIN-4-YL)BENZENESULFONAMIDO]BENZENE-1,3-DICARBOXYLATE

1,3-DIMETHYL 5-[3-AMINO-4-(MORPHOLIN-4-YL)BENZENESULFONAMIDO]BENZENE-1,3-DICARBOXYLATE

Cat. No.: B5027234
M. Wt: 449.5 g/mol
InChI Key: MULFGDMOALMTRS-UHFFFAOYSA-N
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Description

1,3-DIMETHYL 5-[3-AMINO-4-(MORPHOLIN-4-YL)BENZENESULFONAMIDO]BENZENE-1,3-DICARBOXYLATE is a complex organic compound that belongs to the class of aromatic sulfonamides

Properties

IUPAC Name

dimethyl 5-[(3-amino-4-morpholin-4-ylphenyl)sulfonylamino]benzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O7S/c1-28-19(24)13-9-14(20(25)29-2)11-15(10-13)22-31(26,27)16-3-4-18(17(21)12-16)23-5-7-30-8-6-23/h3-4,9-12,22H,5-8,21H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MULFGDMOALMTRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)NS(=O)(=O)C2=CC(=C(C=C2)N3CCOCC3)N)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-DIMETHYL 5-[3-AMINO-4-(MORPHOLIN-4-YL)BENZENESULFONAMIDO]BENZENE-1,3-DICARBOXYLATE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route includes:

    Formation of the benzenesulfonamide intermediate: This step involves the reaction of 3-amino-4-(morpholin-4-yl)benzenesulfonyl chloride with an appropriate amine under controlled conditions.

    Coupling with dimethyl benzene-1,3-dicarboxylate: The intermediate is then coupled with dimethyl benzene-1,3-dicarboxylate in the presence of a suitable catalyst and solvent to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes:

    Temperature control: Maintaining an optimal temperature range to ensure efficient reaction kinetics.

    Catalyst selection: Using catalysts that promote the desired reaction pathway while minimizing side reactions.

    Purification techniques: Employing methods such as recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1,3-DIMETHYL 5-[3-AMINO-4-(MORPHOLIN-4-YL)BENZENESULFONAMIDO]BENZENE-1,3-DICARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the morpholine moiety.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products Formed

    Oxidation products: Sulfoxides, sulfones.

    Reduction products: Amines.

    Substitution products: Halogenated or alkylated derivatives.

Scientific Research Applications

1,3-DIMETHYL 5-[3-AMINO-4-(MORPHOLIN-4-YL)BENZENESULFONAMIDO]BENZENE-1,3-DICARBOXYLATE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,3-DIMETHYL 5-[3-AMINO-4-(MORPHOLIN-4-YL)BENZENESULFONAMIDO]BENZENE-1,3-DICARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonamide group can form hydrogen bonds with active site residues, while the morpholine ring may enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    1,3-DIMETHYL 5-[3-AMINO-4-(PYRROLIDIN-1-YL)BENZENESULFONAMIDO]BENZENE-1,3-DICARBOXYLATE: Similar structure but with a pyrrolidine ring instead of a morpholine ring.

    1,3-DIMETHYL 5-[3-AMINO-4-(PIPERIDIN-1-YL)BENZENESULFONAMIDO]BENZENE-1,3-DICARBOXYLATE: Contains a piperidine ring instead of a morpholine ring.

Uniqueness

1,3-DIMETHYL 5-[3-AMINO-4-(MORPHOLIN-4-YL)BENZENESULFONAMIDO]BENZENE-1,3-DICARBOXYLATE is unique due to the presence of the morpholine ring, which can influence its chemical reactivity and biological activity. The morpholine ring may enhance the compound’s solubility and binding affinity to specific molecular targets, making it a valuable compound for research and development.

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